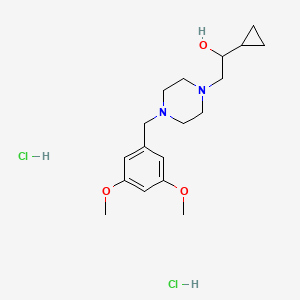

1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride

Description

Properties

IUPAC Name |

1-cyclopropyl-2-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3.2ClH/c1-22-16-9-14(10-17(11-16)23-2)12-19-5-7-20(8-6-19)13-18(21)15-3-4-15;;/h9-11,15,18,21H,3-8,12-13H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHRZAAECWFCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CCN(CC2)CC(C3CC3)O)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Substitution with 3,5-Dimethoxybenzyl Group: The piperazine ring is then substituted with a 3,5-dimethoxybenzyl group through nucleophilic substitution reactions.

Addition of Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Formation of the Final Compound: The final step involves the reaction of the intermediate with ethanol to form the desired compound, followed by conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a ligand for various receptors and enzymes.

Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

Biochemistry: The compound is used to study biochemical pathways and interactions with biological macromolecules.

Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Levocetirizine Dihydrochloride

Structural Features :

Key Differences :

- Substituents: Levocetirizine contains a chlorophenylbenzyl group and a carboxylic acid derivative, whereas the target compound features a 3,5-dimethoxybenzyl group and a cyclopropyl-ethanol moiety.

- Pharmacology: Levocetirizine is a well-established antihistamine targeting H₁ receptors, with high selectivity and minimal CNS penetration due to its polar carboxylic acid group .

1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one Dihydrochloride

Structural Features :

Key Differences :

- Scaffold: The pyrrole ring in this compound contrasts with the target compound’s cyclopropyl-ethanol chain.

- Functional Groups : The acetyl group on the pyrrole may confer metabolic instability compared to the dimethoxybenzyl group in the target compound, which could improve bioavailability.

Structural and Functional Analysis Table

Research Implications and Limitations

- Pharmacological Potential: The target compound’s dimethoxybenzyl group may enhance receptor binding affinity compared to Levocetirizine’s chlorophenyl group, while the cyclopropyl moiety could improve metabolic stability .

- Evidence Gaps: No direct pharmacological or clinical data for the target compound are available in the provided evidence. Current comparisons are speculative and based on structural analogs.

- Future Directions : Synthesis and in vitro assays (e.g., receptor binding, solubility studies) are required to validate hypotheses.

Biological Activity

1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride is a synthetic organic compound that has garnered attention due to its potential pharmacological properties. This compound features a cyclopropyl group and a piperazine ring substituted with a 3,5-dimethoxybenzyl moiety, which may influence its interactions with biological targets, particularly neurotransmitter receptors.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Compounds with similar structures have shown significant activity against various neurological disorders, suggesting that this compound may also possess therapeutic potential in treating such conditions.

Research indicates that this compound may exhibit its biological effects through:

- Binding Affinity : Molecular docking studies suggest strong binding interactions with serotonin and dopamine receptors, characterized by hydrogen bonding and hydrophobic contacts.

- Neurotransmitter Modulation : Similar piperazine derivatives have been shown to modulate neurotransmitter levels, potentially leading to antidepressant or anxiolytic effects .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant serotonin reuptake inhibition. For instance, a related compound was shown to effectively antagonize the depletion of serotonin in the hypothalamus during pharmacological testing .

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds highlights the unique structural features of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Cyclopropyl-2-(4-benzylpiperazin-1-yl)ethanol | Lacks methyl substitution on benzyl ring | Simpler structure may exhibit different pharmacodynamics |

| 1-Cyclopropyl-2-(4-(3,4-dimethoxybenzyl)piperazin-1-yl)ethanol | Contains methoxy groups on benzyl ring | Potentially enhanced lipophilicity and receptor selectivity |

| 1-Cyclobutyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol | Cyclobutyl instead of cyclopropyl | Different steric effects may influence activity |

Potential Therapeutic Applications

Given its interactions with neurotransmitter systems, this compound could be explored for various therapeutic applications:

- Antidepressant : The modulation of serotonin levels suggests potential use in treating depression.

- Anxiolytic : Similar compounds have exhibited anxiolytic properties, indicating possible benefits for anxiety disorders.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride?

Methodological Answer: The synthesis typically involves three stages:

Nucleophilic substitution : React 3,5-dimethoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the 4-(3,5-dimethoxybenzyl)piperazine intermediate .

Cyclopropanation : Introduce the cyclopropyl group via a Grignard reaction or transition-metal-catalyzed coupling.

Salt formation : Treat the free base with hydrochloric acid in ethanol to precipitate the dihydrochloride salt.

Q. Key Considerations :

- Purify intermediates via column chromatography or recrystallization.

- Monitor reaction progress using TLC or HPLC-MS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

| Technique | Purpose | Sample Preparation |

|---|---|---|

| ¹H/¹³C NMR | Confirm structure, assess purity | Dissolve in DMSO-d₆ or CDCl₃; note dihydrochloride salts may require deuterated water for solubility . |

| HPLC-MS | Quantify purity and detect impurities | Use reverse-phase C18 column with acidic mobile phase (0.1% formic acid) . |

| Elemental Analysis | Validate stoichiometry of dihydrochloride salt | Dry sample thoroughly to avoid hydration interference . |

Note : X-ray crystallography can resolve ambiguities in stereochemistry but requires high-quality single crystals .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Adopt the ICReDD framework :

Quantum chemical calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways.

Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, solvent ratio) with minimal trials .

Feedback loop : Validate computational predictions experimentally and refine models using empirical data.

Q. Example Workflow :

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Step 1: Identify Variables

- Purity : Re-analyze batches via HPLC-MS; impurities >0.1% can skew results .

- Assay conditions : Compare buffer pH, cell lines, and incubation times (e.g., differences in serum protein binding may alter bioavailability).

Q. Step 2: Validate Mechanisms

Q. Step 3: Replicate Studies

Q. What strategies resolve discrepancies in NMR spectra due to salt formation?

Methodological Answer:

- Solvent selection : Use D₂O or DMSO-d₆ to dissolve dihydrochloride salts. Acidic protons (e.g., NH⁺) may appear broadened or split .

- pH adjustment : Titrate with NaOD to deprotonate NH⁺ groups and simplify splitting patterns.

- Comparative analysis : Contrast free base and salt spectra to assign peaks unambiguously .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?

Methodological Answer: Target Modifications :

| Region | Modification | Rationale |

|---|---|---|

| Cyclopropyl | Replace with spirocyclic groups | Enhance metabolic stability . |

| 3,5-Dimethoxybenzyl | Substitute with halogenated analogs | Improve target binding via hydrophobic interactions . |

| Piperazine | Introduce methyl groups | Modulate pharmacokinetics (e.g., CNS penetration) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.